

Ternidazole-d6 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: *Ternidazole-d6hydrochloride*

Cat. No.: *B583655*

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In-Depth Technical Guide to Ternidazole-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ternidazole-d6 hydrochloride, a deuterated analog of the antimicrobial agent Ternidazole. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, designed to support research and development in the pharmaceutical sciences.

Core Compound Data

Ternidazole-d6 hydrochloride is a stable, isotopically labeled form of Ternidazole, an antiparasitic nitroimidazole. The deuteriation provides a valuable tool for pharmacokinetic and metabolic studies, allowing for its differentiation from the unlabeled drug in biological matrices.

Property	Value	Reference
CAS Number	1346599-62-9	[1][2]
Molecular Formula	C ₇ H ₆ D ₆ ClN ₃ O ₃	[1][2][3]
Molecular Weight	227.68 g/mol	[1][3]
Synonyms	2-Methyl-5-nitro-1H-imidazole-1-propanol-d6 Hydrochloride, 1-(3-Hydroxypropyl-d6)-2-methyl-5-nitroimidazole Hydrochloride	[2]

Mechanism of Action

Ternidazole, like other 5-nitroimidazole antibiotics, functions as a prodrug that requires reductive activation of its nitro group.[4] This process is characteristic of anaerobic organisms, which possess the necessary low redox potential electron-transport proteins, such as ferredoxin.

The activation process can be summarized as follows:

- **Cellular Uptake:** Ternidazole diffuses into the target anaerobic microorganism.
- **Reductive Activation:** The nitro group of Ternidazole is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR). This reduction forms a highly reactive nitroso radical.
- **Macromolecular Damage:** These reactive intermediates are cytotoxic, causing damage to cellular macromolecules, most critically, DNA. This leads to DNA strand breakage and destabilization of the helical structure.
- **Cell Death:** The extensive damage to DNA and other essential molecules ultimately results in microbial cell death.

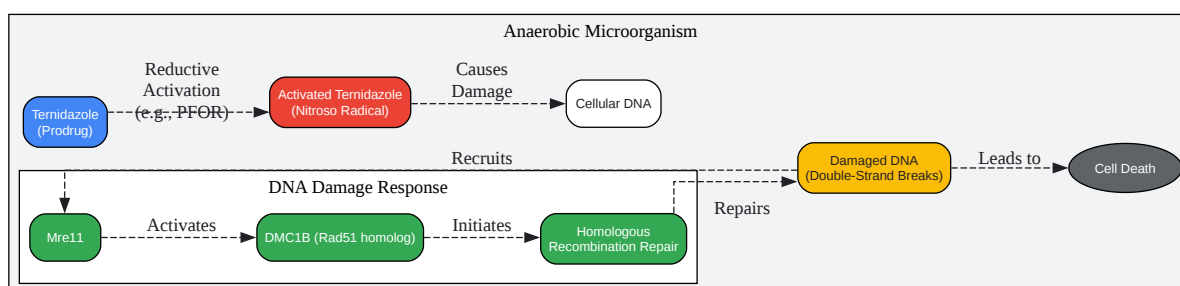
The selective toxicity of Ternidazole towards anaerobic organisms is attributed to the fact that aerobic cells lack the enzymes with sufficiently low redox potential to efficiently reduce the nitro

group.

Signaling Pathway: DNA Damage Response

The DNA damage induced by the activated form of Ternidazole triggers a cellular DNA damage response (DDR). In protozoan parasites like *Giardia duodenalis*, exposure to the related nitroimidazole, metronidazole, has been shown to activate the homologous recombination (HR) repair pathway.^{[5][6]} This pathway is crucial for repairing double-strand breaks, a severe form of DNA damage. Key proteins involved in this response include GdMre11 and GdDMC1B (a Rad51 homolog), whose expression levels increase significantly following drug exposure.^{[5][6]}

The following diagram illustrates the proposed signaling pathway for Ternidazole-induced DNA damage and the subsequent cellular response.



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Caption: Proposed mechanism of Ternidazole action and DNA damage response.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

While a specific, detailed protocol for Ternidazole-d6 hydrochloride is not readily available in the public domain, a validated HPLC method for the closely related compound, Tinidazole, can be adapted. The following protocol is based on established methods for Tinidazole analysis in biological matrices.^{[7][8][9][10]}

Objective: To quantify the concentration of Ternidazole in a biological sample (e.g., plasma, serum).

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column (e.g., Zorbax SB C8, 150 mm x 4.6 mm, 3.5 µm)^[7]
- Mobile Phase: Isopropyl alcohol and water (20:80 v/v)^[7]
- Internal Standard (IS): A structurally similar compound not present in the sample (e.g., Metronidazole).
- Acetonitrile
- Phosphoric acid
- Methanol
- Perchloric acid (for protein precipitation)
- Sample tubes
- Centrifuge
- Vortex mixer

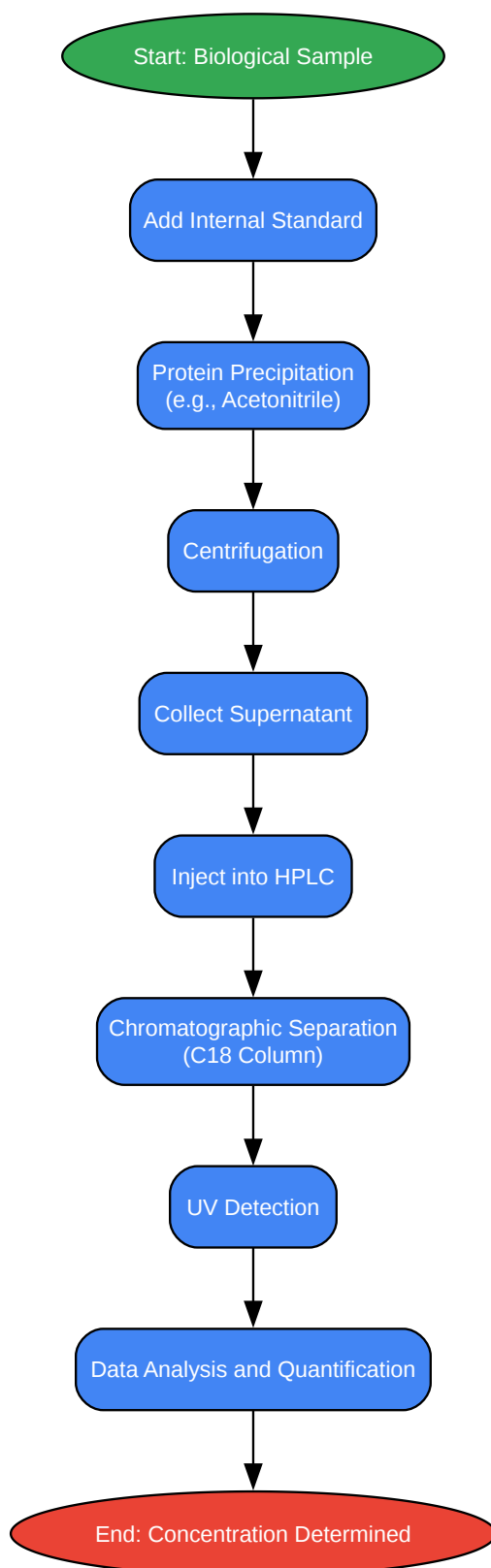
Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of Ternidazole-d6 hydrochloride in the mobile phase.

- Prepare a series of working standard solutions by serially diluting the stock solution to cover the expected concentration range in the samples.
- Prepare a stock solution of the internal standard in the mobile phase.
- Sample Preparation (from plasma/serum):
 - To a 500 μ L aliquot of the plasma/serum sample in a microcentrifuge tube, add a known amount of the internal standard.
 - Add 1 mL of acetonitrile (or other suitable protein precipitating agent) to the sample.
 - Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge the sample at 10,000 rpm for 10 minutes.
 - Carefully transfer the supernatant to a clean tube for analysis.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Mobile Phase: Isopropyl alcohol:Water (20:80 v/v)[7]
 - Flow Rate: 1.0 mL/min[7]
 - Injection Volume: 20 μ L
 - Detector Wavelength: 310 nm[7]
 - Column Temperature: 30°C[7]
- Analysis:
 - Inject the prepared standards and samples onto the HPLC system.
 - Record the chromatograms and integrate the peak areas for Ternidazole and the internal standard.

- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of Ternidazole to the peak area of the internal standard against the concentration of the Ternidazole standards.
 - Determine the concentration of Ternidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general workflow for HPLC analysis.



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Caption: General workflow for sample preparation and HPLC analysis.

Synthesis of Ternidazole-d6 Hydrochloride

A specific, detailed synthesis protocol for Ternidazole-d6 hydrochloride is not publicly available. However, a general synthetic route can be proposed based on the synthesis of related deuterated compounds. The synthesis would likely involve the alkylation of 2-methyl-5-nitroimidazole with a deuterated 3-carbon synthon, followed by conversion to the hydrochloride salt.

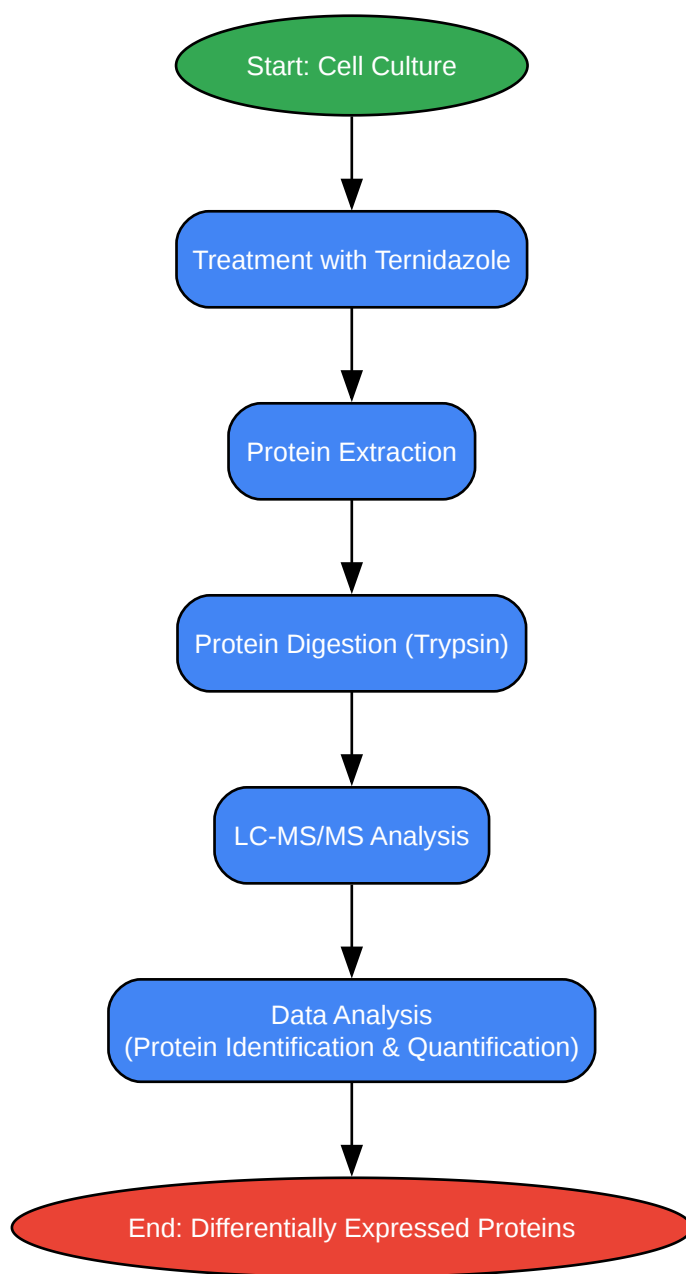
Proteomic Analysis of Ternidazole-Treated Cells

Proteomic studies on cells treated with the related compound metronidazole have provided insights into the cellular response to this class of drugs. These studies typically involve the following steps:

- **Cell Culture and Treatment:** Culturing the target microorganism (e.g., *Trichomonas vaginalis*) and treating the cells with Ternidazole.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Protein Extraction:** Lysing the cells and extracting the total protein content.[\[11\]](#)
- **Protein Digestion:** Digesting the proteins into smaller peptides using an enzyme such as trypsin.
- **LC-MS/MS Analysis:** Separating the peptides by liquid chromatography and analyzing them by tandem mass spectrometry to determine their amino acid sequences.
- **Data Analysis:** Identifying and quantifying the proteins present in the samples and comparing the protein expression profiles of treated and untreated cells to identify differentially expressed proteins.[\[12\]](#)[\[13\]](#)

Proteomic analysis of metronidazole-resistant strains has revealed changes in the expression of proteins involved in oxidative stress response, DNA repair, and energy metabolism.[\[14\]](#) Similar studies with Ternidazole would be valuable for elucidating its specific mechanism of action and potential resistance mechanisms.

The workflow for a typical proteomics experiment is outlined below.



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Caption: General workflow for a proteomics experiment.

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